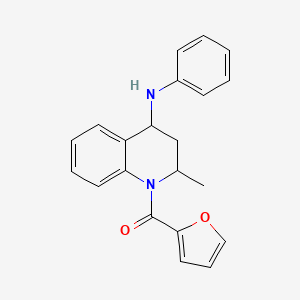
(4,4-Difluoropyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluoropyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H11F2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position makes this compound unique and of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-difluoropyrrolidine with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (4,4-Difluoropyrrolidin-3-yl)methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4,4-Difluoropyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include 4,4-difluoropyrrolidine-3-carboxylic acid or 4,4-difluoropyrrolidine-3-aldehyde.
Reduction: The major products include 4,4-difluoropyrrolidin-3-ylmethanol or 4,4-difluoropyrrolidin-3-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
科学的研究の応用
(4,4-Difluoropyrrolidin-3-yl)methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of (4,4-Difluoropyrrolidin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine atoms and hydroxymethyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(4,4-Difluoropiperidin-3-yl)methanol: Similar in structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
(3-Fluoropyridin-4-yl)methanol: Contains a fluorine atom and a hydroxymethyl group but with a pyridine ring.
(1-Phenylpyrrolidin-3-yl)methanol: Similar structure with a phenyl group instead of fluorine atoms.
Uniqueness
(4,4-Difluoropyrrolidin-3-yl)methanol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms and a hydroxymethyl group makes it a valuable compound for various research applications .
特性
IUPAC Name |
(4,4-difluoropyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(5)2-9/h4,8-9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQPDDTALRRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

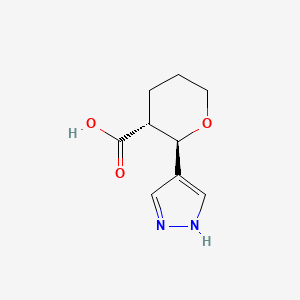
![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)
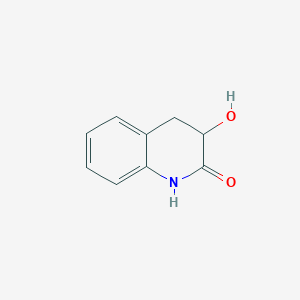
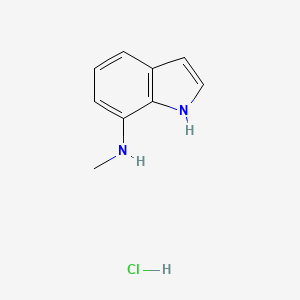


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2741854.png)
![2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2741857.png)
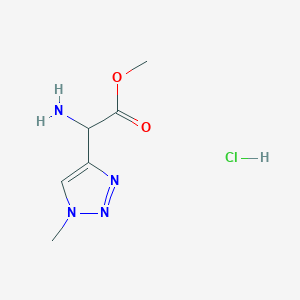
![8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2741861.png)
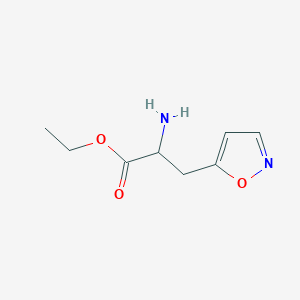
![rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2741864.png)
